(1R)-1-(3-chloropyridin-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3-chloropyridin-4-yl)ethan-1-ol: is a chiral compound with a pyridine ring substituted with a chlorine atom at the 3-position and an ethan-1-ol group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-chloropyridine.
Grignard Reaction: 3-chloropyridine is reacted with an appropriate Grignard reagent to introduce the ethan-1-ol group.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (1R)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Grignard reactions followed by chiral resolution using techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(3-chloropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(3-chloropyridin-4-yl)ethan-1-ol: The enantiomer of the compound .
3-chloropyridine: The parent compound without the ethan-1-ol group.
(1R)-1-(3-bromopyridin-4-yl)ethan-1-ol: A similar compound with a bromine atom instead of chlorine.
Uniqueness
(1R)-1-(3-chloropyridin-4-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both a chlorine atom and an ethan-1-ol group. This combination of features makes it particularly valuable in asymmetric synthesis and other specialized applications.
Properties
CAS No. |
1372452-57-7 |
---|---|
Molecular Formula |
C7H8ClNO |
Molecular Weight |
157.60 g/mol |
IUPAC Name |
(1R)-1-(3-chloropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H8ClNO/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,1H3/t5-/m1/s1 |
InChI Key |
JQOWLEAPTKFXJG-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=NC=C1)Cl)O |
Canonical SMILES |
CC(C1=C(C=NC=C1)Cl)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.